7-Bromo-6-fluoropyrazolo[1,5-A]pyridine CAS number and chemical properties
7-Bromo-6-fluoropyrazolo[1,5-A]pyridine CAS number and chemical properties
An In-Depth Technical Guide to 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
Fused nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, and the pyrazolo[1,5-a]pyridine system is a prominent example.[1] This scaffold has been extensively investigated, leading to the discovery of compounds with a wide array of biological activities.[1] Pyrazolo[1,5-a]pyridine derivatives have shown promise as kinase inhibitors, dopamine receptor antagonists, anti-herpetic agents, and phosphodiesterase (PDE) inhibitors, among other therapeutic applications.[1][2][3] The unique electronic and steric properties of this bicyclic system make it an attractive framework for the design of novel drug candidates.
The introduction of halogen substituents, such as bromine and fluorine, onto the pyrazolo[1,5-a]pyridine core can significantly modulate a molecule's physicochemical properties and biological activity. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and membrane permeability. Bromine can serve as a handle for further chemical modifications through cross-coupling reactions. The combination of both a bromine and a fluorine atom on the pyrazolo[1,5-a]pyridine skeleton, as in 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, presents an intriguing, albeit underexplored, substitution pattern with considerable potential in medicinal chemistry.
Physicochemical Properties
While specific experimental data for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is not available, we can predict its core properties based on related structures.
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | Not Assigned | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. The CAS number for a related compound, Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate, is 2770348-34-8.[4] |
| Molecular Formula | C7H4BrFN2 | Based on the core pyrazolo[1,5-a]pyridine structure with one bromine and one fluorine substituent. |
| Molecular Weight | 215.02 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on the properties of similar brominated and fluorinated heterocyclic compounds.[5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility characteristics of heterocyclic compounds. |
| pKa | Estimated to be weakly basic. | The pyrazolo[1,5-a]pyridine ring system has a pKa of approximately 1.69±0.30.[5] |
Synthesis and Chemical Reactivity
A plausible synthetic route to 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine can be devised based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines. A general and modular approach is often preferred to allow for the synthesis of a variety of analogs.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the initial construction of a substituted pyrazolo[1,5-a]pyridine core, followed by the selective introduction of the halogen atoms.
Caption: Retrosynthetic analysis of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.
Step-by-Step Synthetic Protocol (Proposed)
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Synthesis of the Pyrazolo[1,5-a]pyridine Core: A common method involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[6] For instance, the reaction of 3-aminopyrazole with a suitable 1,3-diketone can yield the pyrazolo[1,5-a]pyrimidine core, which is structurally related and synthesized via similar principles.[7]
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Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating reagents such as Selectfluor.[4] The position of fluorination will be directed by the existing substituents on the pyrazolo[1,5-a]pyridine ring. To achieve 6-fluorination, a precursor with appropriate directing groups would be necessary.
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Introduction of the Bromo Group: Bromination can be carried out using various brominating agents like N-bromosuccinimide (NBS). The regioselectivity of this reaction is also dependent on the electronic nature of the pyrazolo[1,5-a]pyridine ring.
Key Chemical Reactions
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Electrophilic Aromatic Substitution: The pyrazolo[1,5-a]pyridine ring is susceptible to electrophilic attack. Halogenation, nitration, and acylation are common reactions.
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Nucleophilic Aromatic Substitution: The presence of halogens can activate the ring for nucleophilic substitution, allowing for the introduction of various functional groups.
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Cross-Coupling Reactions: The bromo substituent at the 7-position can serve as a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Caption: Synthetic utility of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore. The specific substitution pattern of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine suggests several potential therapeutic applications.
Kinase Inhibition
Numerous pyrazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors.[2] For example, they have been investigated as inhibitors of PI3 kinase and p38 kinase.[2] The 7-bromo-6-fluoro substitution pattern could be explored for its potential to selectively target specific kinases implicated in cancer and inflammatory diseases.
Anticancer Activity
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated significant cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key signaling pathways, such as the TGF-β signaling pathway.[4] 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine could serve as a valuable starting point for the development of novel anticancer agents.
Central Nervous System (CNS) Applications
The pyrazolo[1,5-a]pyridine core has been utilized in the design of ligands for CNS targets, including dopamine and melatonin receptors.[2] The lipophilicity and metabolic stability imparted by the fluoro and bromo substituents could be advantageous for developing CNS-penetrant drugs.
Fluorescent Probes
The pyrazolo[1,5-a]pyridine scaffold has been shown to exhibit interesting photophysical properties, leading to its use in the development of fluorescent probes.[2][8] These probes can be used for various biological applications, such as monitoring intracellular pH.[2][8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is not available, general precautions for handling halogenated heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Bromo-6-fluoropyrazolo[1,5-a]pyridine represents a promising, yet largely unexplored, chemical entity. Based on the extensive research on the broader class of pyrazolo[1,5-a]pyridines, this compound holds significant potential for the development of novel therapeutics in oncology, immunology, and neuroscience. This technical guide provides a foundational understanding of its likely properties, synthetic accessibility, and potential applications, thereby serving as a catalyst for future research and development efforts in this exciting area of medicinal chemistry. The modular nature of its synthesis allows for the creation of diverse chemical libraries, which will be crucial for elucidating its structure-activity relationships and identifying lead compounds for further optimization.
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